molecular formula C7H13NO2 B13443599 6-(Hydroxymethyl)-6-methylpiperidin-2-one

6-(Hydroxymethyl)-6-methylpiperidin-2-one

Cat. No.: B13443599
M. Wt: 143.18 g/mol
InChI Key: BXPUUCFMRWKGQO-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-6-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enzymatic catalysis is another method that can be employed for the selective introduction of the hydroxymethyl group, offering a more environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

6-(Hydroxymethyl)-6-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-(Hydroxymethyl)-6-methylpiperidin-2-one is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6-(hydroxymethyl)-6-methylpiperidin-2-one

InChI

InChI=1S/C7H13NO2/c1-7(5-9)4-2-3-6(10)8-7/h9H,2-5H2,1H3,(H,8,10)

InChI Key

BXPUUCFMRWKGQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=O)N1)CO

Origin of Product

United States

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